
1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a complex organic compound with a unique structure that combines a tert-butylphenyl group with a dihydroquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The resulting dihydroquinoline is then functionalized with a tert-butylphenyl group through a Friedel-Crafts alkylation reaction using tert-butylbenzene and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production processes.
化学反应分析
Types of Reactions
1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroquinoline moiety to tetrahydroquinoline.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds.
科学研究应用
1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
4,4’-di-tert-butylbenzil: Similar in structure but lacks the quinoline moiety.
2,4-di-tert-butylphenol: Contains tert-butyl groups but has a simpler phenolic structure.
4,4’-di-tert-butylbiphenyl: Similar tert-butyl substitution but with a biphenyl core.
Uniqueness
1-(4-tert-butylbenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its combination of a tert-butylphenyl group with a dihydroquinoline moiety, which imparts distinct chemical and biological properties not found in simpler compounds.
属性
CAS 编号 |
295360-63-3 |
|---|---|
分子式 |
C27H30N2O |
分子量 |
398.5g/mol |
IUPAC 名称 |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-tert-butylphenyl)methanone |
InChI |
InChI=1S/C27H30N2O/c1-19-18-24(28-22-10-6-5-7-11-22)23-12-8-9-13-25(23)29(19)26(30)20-14-16-21(17-15-20)27(2,3)4/h5-17,19,24,28H,18H2,1-4H3 |
InChI 键 |
BJSQDUVVLCGRKR-UHFFFAOYSA-N |
SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C4 |
规范 SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


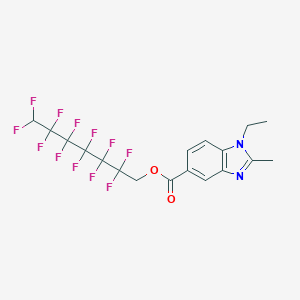
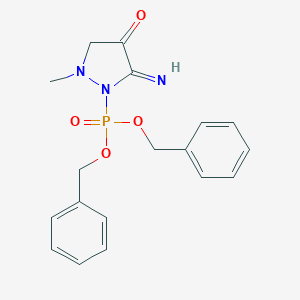
methylene]benzenesulfonohydrazide](/img/structure/B412112.png)
![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-phenylvinyl]-4-nitrobenzamide](/img/structure/B412113.png)
![2-(3-benzyl-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazin-5-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B412114.png)
![N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine](/img/structure/B412115.png)
![5-[1-(2,4-Dinitrophenylhydrazono)ethyl]acenaphthene](/img/structure/B412118.png)
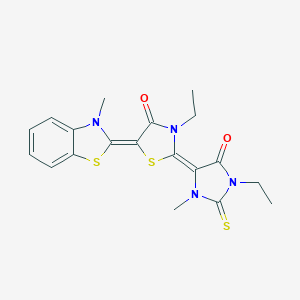
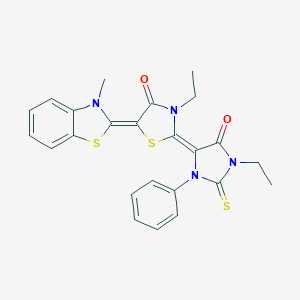
![O-phenyl 2-[(2,6-dimethylphenyl)imino]-5-methyl-1,3-thiazolidin-3-yl(methyl)phosphinothioate](/img/structure/B412122.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B412125.png)
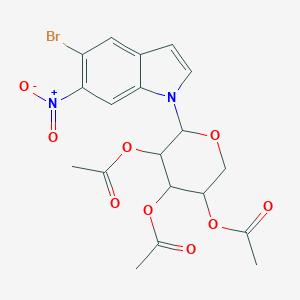
![3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412127.png)
![(Z)-N-[1-(4-anilino-2-oxopyrimidin-1-yl)-2,2,2-trichloroethyl]benzenecarboximidoyl chloride](/img/structure/B412130.png)
